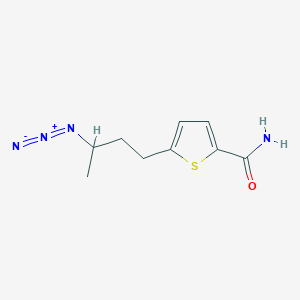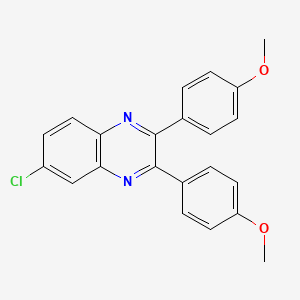
6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline is a chemical compound with the molecular formula C22H17ClN2O2. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of a chloro group at the 6th position and two methoxyphenyl groups at the 2nd and 3rd positions of the quinoxaline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline typically involves the cyclocondensation of o-phenylenediamine with 4-methoxybenzil in the presence of a chlorinating agent. The reaction is usually carried out in a solvent such as ethanol or acetic acid under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 2,3-bis(4-methoxyphenyl)quinoxaline.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
科学的研究の応用
6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline has several applications in scientific research:
作用機序
The mechanism of action of 6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer activities . The compound can induce cell cycle arrest and apoptosis in cancer cells by modulating specific signaling pathways .
類似化合物との比較
6-Chloro-2,3-bis(4-methoxyphenyl)quinoxaline can be compared with other quinoxaline derivatives such as:
2,3-Bis(4-methoxyphenyl)quinoxaline: Lacks the chloro group, which may affect its biological activity and chemical reactivity.
6-Trifluoromethyl-2,3-bis(4-methoxyphenyl)quinoxaline: Contains a trifluoromethyl group instead of a chloro group, leading to different electronic and steric properties.
The presence of the chloro group in this compound makes it unique and may contribute to its specific biological activities and chemical reactivity.
特性
分子式 |
C22H17ClN2O2 |
|---|---|
分子量 |
376.8 g/mol |
IUPAC名 |
6-chloro-2,3-bis(4-methoxyphenyl)quinoxaline |
InChI |
InChI=1S/C22H17ClN2O2/c1-26-17-8-3-14(4-9-17)21-22(15-5-10-18(27-2)11-6-15)25-20-13-16(23)7-12-19(20)24-21/h3-13H,1-2H3 |
InChIキー |
AIBMUTGETOAOTH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)N=C2C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)
![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)
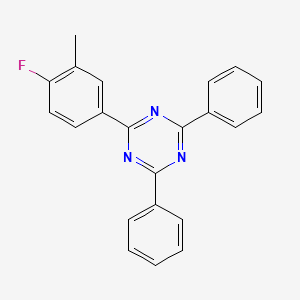
![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
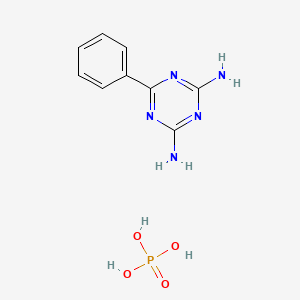
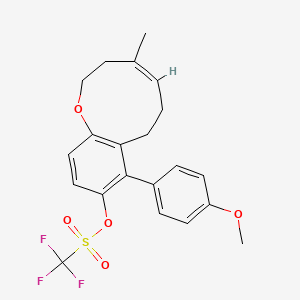
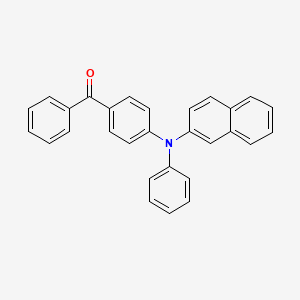
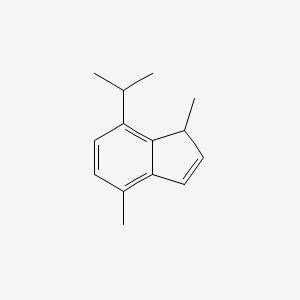
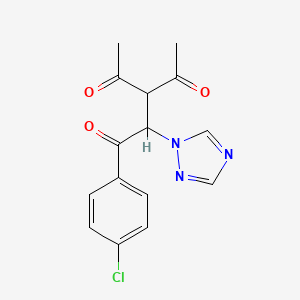
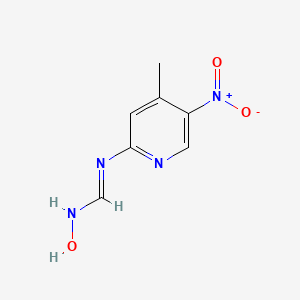
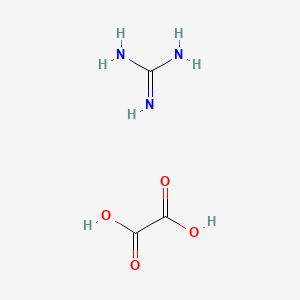
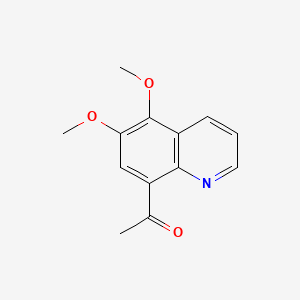
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)
